molecular formula C7H6BrClO B1269896 2-Bromo-4-chloro-6-methylphenol CAS No. 54852-68-5

2-Bromo-4-chloro-6-methylphenol

Cat. No. B1269896
CAS RN: 54852-68-5
M. Wt: 221.48 g/mol
InChI Key: AAIDNHOUZKFBTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-4-chloro-6-methylphenol and related compounds involves various chemical methods, including oxidative bromination and Schiff base formation. For instance, Ren Qun-xiang (2004) demonstrated the synthesis of 2-Bromo-4-methylphenol from 4-methylphenol by oxidative bromination at low temperatures, achieving a yield of 93% (Ren, 2004). Such methods highlight the efficiency of halogenation reactions in synthesizing halogen-substituted phenols.

Scientific Research Applications

Preparation of 2-Bromo-4-Methylphenol

A patent from China describes a method for preparing 2-bromo-4-methylphenol using a continuous bromination method . The method involves accurately measuring the reaction material bromine and paracresol, mixing the materials evenly, and adding them to a reactor . The mixture is maintained in the reactor for a proper period of time to reach full reaction, then the reaction solution is transferred and separated to obtain 2-bromo-4-methylphenol . This method reportedly reduces side reactions and improves the selectivity of monobromination, as well as reducing the reaction time and increasing the yield .

Carbon Nanotube Dispersion

While not directly related to 2-Bromo-4-chloro-6-methylphenol, cresols, which are structurally similar, have been used to disperse carbon nanotubes at high concentrations . This could potentially suggest a similar application for 2-Bromo-4-chloro-6-methylphenol.

properties

IUPAC Name

2-bromo-4-chloro-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIDNHOUZKFBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346650
Record name 2-Bromo-4-chloro-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-6-methylphenol

CAS RN

54852-68-5
Record name 2-Bromo-4-chloro-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-chloro-6-methylphenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Stropnik, S Bombek, M Kočevar, S Polanc - Tetrahedron Letters, 2008 - Elsevier
… To our great surprise, however, the experiment with ZrBr 4 as the Lewis acid gave 2-bromo-4-chloro-6-methylphenol (4) together with the reduced derivative of 2, that is, diisopropyl 1,2-…
Number of citations: 39 www.sciencedirect.com
J Barluenga, FJ Fañanás, R Sanz… - Chemistry–A European …, 2005 - Wiley Online Library
… 2-Bromo-4-chloro-6-methylphenyl 2-propenyl ether (6 f): Reaction of 2-bromo-4-chloro-6-methylphenol (5.54 g, 25 mmol), K 2 CO 3 (3.46 g, 25 mmol), and allyl bromide (4.24 g, 35 …
SD Richardson, DM DeMarini… - Environmental …, 2010 - ehp.niehs.nih.gov
Background Swimming pool disinfectants and disinfection by-products (DBPs) have been linked to human health effects, including asthma and bladder cancer, but no studies have …
Number of citations: 374 ehp.niehs.nih.gov
PR Leger, DX Hu, B Biannic, M Bui, X Han… - Journal of Medicinal …, 2020 - ACS Publications
… Diisopropyl azodicarboxylate (0.3 mL, 1.5 mmol) was added to a stirring mixture of 2-bromo-4-chloro-6-methylphenol (60, 0.22 g, 1.0 mmol), triphenylphosphine (0.39 g, 1.5 mmol), and …
Number of citations: 37 pubs.acs.org
VLS Freitas, CAO Silva, MDMCR da Silva - The Journal of Chemical …, 2018 - Elsevier
Experimental and computational studies were performed in this work with the aim of evaluating and understanding the energetic effect inherent to the substitution of the hydrogen of the …
Number of citations: 5 www.sciencedirect.com
J Košmrlj, M Kočevar, S Polanc - Synlett, 2009 - thieme-connect.com
… Starting from 4-chloro-2-methylphenol (68) and diazene 1d, the ZrBr 4 -promoted reaction gave 2-bromo-4-chloro-6-methylphenol (69) together with diisopropyl hydrazine-1,2-…
Number of citations: 27 www.thieme-connect.com

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